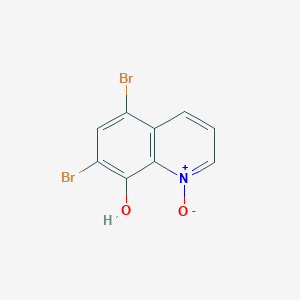

5,7-dibromo-8-quinolinol 1-oxide

Description

The study of 5,7-dibromo-8-quinolinol 1-oxide is anchored in the rich chemistry of its parent structures. Understanding its role and potential begins with an appreciation for the foundational classes of compounds from which it is derived.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-6-4-7(11)9(13)8-5(6)2-1-3-12(8)14/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWYIVVRBSLDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5,7 Dibromo 8 Quinolinol 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5,7-dibromo-8-quinolinol 1-oxide, NMR provides irrefutable evidence for the arrangement of protons and carbons and their connectivity. The presence of the N-oxide group significantly influences the electronic environment of the quinoline (B57606) ring system compared to its non-oxidized precursor, leading to characteristic shifts in the NMR spectrum.

In the ¹H NMR spectrum of this compound, three distinct signals are expected for the protons on the quinoline ring system, in addition to a signal for the hydroxyl proton. The electron-withdrawing nature of the N-oxide group is anticipated to cause a downfield shift (to a higher ppm value) for the protons on the pyridine (B92270) ring (H-2, H-3, H-4) compared to the non-oxidized analog. The proton at the C-6 position, being the only one on the benzene (B151609) ring, would appear as a singlet. The hydroxyl proton signal is expected to be broad and its chemical shift highly dependent on the solvent and concentration, due to hydrogen bonding with the N-oxide oxygen.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | Data not available | Doublet of doublets (dd) | Data not available |

| H-3 | Data not available | Doublet of doublets (dd) | Data not available |

| H-4 | Data not available | Doublet of doublets (dd) | Data not available |

| H-6 | Data not available | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all nine carbon atoms in the quinoline skeleton. The carbons directly bonded to the electronegative nitrogen (C-2, C-8a) and oxygen (C-8) atoms, as well as those bonded to the bromine atoms (C-5, C-7), are expected to show distinct chemical shifts. The N-oxide function typically shields the ortho (C-2, C-8a) and para (C-4) carbons while deshielding the meta carbons (C-3, C-5), although these effects can be complex. The signals for the bromine-substituted carbons (C-5 and C-7) would be found at lower field strengths compared to their unsubstituted counterparts.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the H-2, H-3, and H-4 connectivity in the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the identified proton signals (H-2, H-3, H-4, H-6) to their corresponding carbon signals (C-2, C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the H-6 singlet would show correlations to C-5, C-7, C-4a, and C-8, helping to confirm their assignments.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecule based on its characteristic vibrational modes. For this compound, several key absorptions are expected. A very broad band would be anticipated in the region of 2400-2900 cm⁻¹ corresponding to the O-H stretching vibration, a feature indicative of strong intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen. A characteristic strong band for the N-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Other significant peaks would include C=C and C=N stretching vibrations of the aromatic rings (approx. 1450-1600 cm⁻¹), C-H aromatic stretching (above 3000 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | ~2400-2900 | Broad, Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aromatic C=C/C=N Stretch | ~1450-1600 | Medium-Strong |

| N-O Stretch | ~1200-1300 | Strong |

| C-O Stretch | ~1100-1200 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended aromatic system of the quinoline ring is expected to give rise to strong absorptions in the ultraviolet region. Typically, substituted quinolines exhibit multiple bands corresponding to π → π* transitions. The presence of the N-oxide, hydroxyl, and bromo substituents would modulate the energies of these transitions, causing shifts in the absorption maxima (λ_max) compared to the parent quinoline structure. An n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed as a weaker absorption at a longer wavelength.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₅Br₂NO), the molecular ion peak [M]⁺ would be expected at m/z 319 (based on the most common isotopes ⁷⁹Br and ¹²C). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion region would display a characteristic isotopic pattern [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of roughly 1:2:1.

Common fragmentation pathways would likely include:

Loss of an oxygen atom from the N-oxide ([M-16]⁺).

Sequential loss of the two bromine atoms ([M-Br]⁺ and [M-2Br]⁺).

Loss of CO, a common fragmentation for phenolic compounds.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dibromo-8-hydroxyquinoline |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the gold standard for elucidating the precise atomic arrangement of a crystalline solid. This powerful technique would provide unequivocal evidence of the compound's solid-state structure, including bond lengths, bond angles, and torsional angles.

A single-crystal XRD analysis would be the preferred method. This involves growing a suitable single crystal of this compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. This includes identifying and characterizing various intermolecular interactions that stabilize the crystal packing. These interactions could include:

Hydrogen Bonding: The presence of the hydroxyl group and the N-oxide moiety creates the potential for strong hydrogen bonds, either between molecules of this compound or with co-crystallized solvent molecules.

Halogen Bonding: The bromine atoms on the quinoline ring can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.

Understanding these interactions is crucial for comprehending the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Conformational Analysis in the Crystalline State

The XRD data would provide a precise snapshot of the molecule's conformation in the solid state. This includes the planarity of the quinoline ring system and the orientation of the hydroxyl and N-oxide groups relative to the ring. Any deviations from planarity or specific rotational conformations would be quantified by torsional angles. This information is vital for structure-activity relationship studies and for understanding how the molecule might interact with biological targets.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image.

For this compound, the molecule itself is not inherently chiral, assuming the quinoline ring is planar. Therefore, in an achiral solvent, it would not exhibit a CD or ORD spectrum.

However, if the molecule were to crystallize in a chiral space group (a phenomenon known as conglomerate crystallization), then the bulk crystalline material could exhibit chiroptical properties. Furthermore, if the molecule were to be studied in a chiral environment, such as bound to a chiral protein or in a chiral solvent, induced CD signals could be observed. In such a scenario, CD spectroscopy would be a powerful tool to probe the stereochemistry of these interactions. The absence of published chiroptical data suggests that such studies have likely not been a focus for this particular achiral compound.

Reactivity and Mechanistic Studies of 5,7 Dibromo 8 Quinolinol 1 Oxide

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack typically occurs on the benzene ring portion, favoring positions 5 and 8. uop.edu.pkpharmaguideline.com However, the introduction of the N-oxide functionality dramatically changes this reactivity. The N-oxide group, being a strong resonance donor, activates the pyridine (B92270) ring, particularly at the C2 and C4 positions, making them more susceptible to electrophilic attack.

In the case of 5,7-dibromo-8-quinolinol 1-oxide, the situation is complex. The powerful activating and ortho-, para-directing effect of the 8-hydroxyl group would normally direct incoming electrophiles to positions 5 and 7. However, these positions are already occupied by bromine atoms. The N-oxide group strongly activates the C4 position for electrophilic substitution. quimicaorganica.org Therefore, it is predicted that electrophilic aromatic substitution, such as nitration or further halogenation, would likely occur at the C4 position, provided the reaction conditions are controlled to prevent reactions at other sites.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Activated by N-oxide | Possible site of attack |

| C3 | Less activated | Unlikely site of attack |

| C4 | Strongly activated by N-oxide | Most likely site of attack |

| C6 | Moderately activated by hydroxyl group | Possible site of attack |

Nucleophilic Displacement Reactions Involving Bromine Substituents

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the bromine atoms are on the benzene ring. The N-oxide group's electron-withdrawing inductive effect is attenuated at these positions.

However, the pyridine portion of quinoline N-oxides is highly activated towards nucleophilic attack, especially at the C2 and C4 positions. Reactions of substituted quinoline N-oxides often proceed via an addition-elimination mechanism where a nucleophile attacks the C2 position, followed by subsequent rearrangement or deoxygenation. While direct displacement of the bromine atoms at C5 and C7 by a typical SNAr mechanism is unlikely under standard conditions, copper-induced nucleophilic substitution has been reported for related tribromoquinolines, suggesting that under specific catalytic conditions, such transformations might be feasible. researchgate.net

N-Oxide Reactivity: Deoxygenation and Rearrangement Processes

The N-oxide functional group is the most reactive site in the molecule for a variety of transformations. Deoxygenation to the corresponding quinoline is a common and synthetically useful reaction. This can be achieved with a wide range of reducing agents.

Common Deoxygenation Methods for Quinoline N-oxides:

Phosphorus Compounds: Reagents like phosphorus trichloride (PCl3) or triphenylphosphine (PPh3) are classic choices for deoxygenation.

Catalytic Hydrogenation: Reduction with H2 over catalysts like Pd/C or Pt will reduce the N-oxide.

Photocatalysis: Recent methods have employed metal-free, visible-light-mediated photoredox catalysis for the efficient deoxygenation of azaheterocyclic N-oxides. researchgate.netorganic-chemistry.org

Electrochemical Methods: Electrochemical deoxygenation in aqueous solution offers a green alternative without the need for metal catalysts or chemical reducing agents. organic-chemistry.org

Many reactions of quinoline N-oxides with nucleophiles or electrophiles proceed with a concomitant deoxygenation step. For instance, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles. beilstein-journals.orgnih.gov Similarly, reactions with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) afford 2-arylquinolines, proceeding through a deoxygenative pathway. researchgate.net

Rearrangement reactions are also characteristic of N-oxides. For example, 3-substituted quinoline N-oxides react with phenyl isocyanate to form oxazolo[4,5-b]quinoline derivatives through a primary cycloadduct followed by rearrangement. clockss.org

Reductive and Oxidative Transformations of the Compound

Reductive Transformations: Beyond deoxygenation, reduction of the quinoline ring system itself can occur. Mild reduction of quinoline with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk Catalytic hydrogenation under more forcing conditions can lead to the reduction of both the pyridine and benzene rings, producing decahydroquinoline. uop.edu.pk In the case of this compound, selective reduction would depend heavily on the choice of reagents and conditions. Mild catalytic hydrogenation would likely first cause deoxygenation, followed by reduction of the pyridine ring.

Oxidative Transformations: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like potassium permanganate (KMnO4), the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The presence of the electron-donating hydroxyl group in this compound might make the benzene ring more susceptible to oxidative cleavage.

The formation of the N-oxide itself is an oxidation of the parent quinoline. biosynce.com Further oxidation of the N-oxide is less common. It is plausible that oxidation could transform the 8-hydroxyl group. For instance, the catalytic oxidation of 8-hydroxyquinoline (B1678124) with tert-butyl hydroperoxide has been shown to produce quinoline-5,8-dione.

Reaction Kinetics and Thermodynamic Considerations

Kinetics relates to the rate of a reaction, which is governed by the activation energy of the rate-determining step. khanacademy.org While a reaction may be thermodynamically favored, it may proceed very slowly if the activation energy is high (kinetically unfavorable).

In electrophilic substitution, the formation of different isomers (e.g., substitution at C4 vs. C6) would be under either kinetic or thermodynamic control. A kinetically controlled reaction would yield the product that is formed fastest (via the lowest activation energy pathway), while a thermodynamically controlled reaction (often at higher temperatures or longer reaction times) would yield the most stable product. rsc.orgberkeley.edu Studies on the oxidation kinetics of quinoline have been performed, providing a basis for understanding how reaction rates might be influenced by substituents and catalysts. researchgate.net

Catalytic Applications and Roles as a Reaction Component

Quinoline N-oxides have emerged as highly valuable directing groups in transition metal-catalyzed C-H functionalization reactions. researchgate.net The oxygen atom of the N-oxide can coordinate to a metal center, positioning the catalyst to activate a specific C-H bond. This strategy has been particularly successful for the regioselective functionalization of the C8 position of the quinoline ring. researchgate.net

While the C8 position of the target molecule is substituted with a hydroxyl group, the principle of N-oxide-directed C-H activation is highly relevant. It is conceivable that this compound could act as a ligand or a substrate in such catalytic cycles. For example, Rh(III)-catalyzed C8-bromination and amidation of quinoline N-oxide have been developed, highlighting the utility of this approach. researchgate.net Palladium-catalyzed reactions are also common for C-H functionalization of quinoline N-oxides. nih.gov

Furthermore, the compound could serve as a precursor for synthesizing more complex molecules. The combination of the N-oxide, hydroxyl, and bromo functionalities provides multiple handles for sequential, regioselective transformations, making it a potentially versatile building block in organic synthesis.

Table 2: Examples of Reactions on the Quinoline N-oxide Scaffold

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |

| Deoxygenative Heteroarylation beilstein-journals.org | N-sulfonyl-1,2,3-triazole | C2 | 2-(Triazolyl)quinoline |

| Intermolecular Amidation organic-chemistry.org | PhI(OAc)2, PPh3, Sulfonamide | C2 | N-(Quinolin-2-yl)sulfonamide |

| Deoxygenative Arylation researchgate.net | Arylzinc, TFAA | C2 | 2-Arylquinoline |

| C-H Functionalization rsc.org | Brønsted acid, Ynamide | C8 | C8-substituted quinoline |

| C-H Functionalization researchgate.net | Rh(III) catalyst, NBS/NFSI | C8 | 8-Bromo/8-Amido quinoline |

Coordination Chemistry and Metal Complexation Studies with 5,7 Dibromo 8 Quinolinol 1 Oxide As a Ligand

Ligand Binding Modes and Chelation Behavior

5,7-Dibromo-8-quinolinol 1-oxide primarily functions as a bidentate ligand, coordinating to metal ions through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. This chelation forms a stable five-membered ring, a common feature for 8-hydroxyquinoline-based ligands. The deprotonation of the phenolic hydroxyl group is a prerequisite for complex formation, allowing the oxygen to act as a potent donor atom. researchgate.net

The N-oxide group in the 1-position can also participate in coordination, potentially leading to different binding modes or the formation of polynuclear complexes. However, the predominant chelation behavior involves the phenolic oxygen and the ring nitrogen. The bromine atoms at the 5 and 7 positions of the quinoline ring exert a significant electron-withdrawing effect, which can influence the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby modulating the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the resulting complexes, often with a 2:1 or 3:1 ligand-to-metal ratio, depends on the metal ion's coordination number and oxidation state. researchgate.net Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques.

A variety of transition metal complexes of 5,7-dibromo-8-quinolinol and its derivatives have been synthesized and studied. For instance, complexes with copper(II), nickel(II), cobalt(II), and zinc(II) have been prepared. nih.gov The synthesis usually involves mixing the ligand and the metal salt in a solvent like methanol (B129727) or ethanol, sometimes with the addition of a base to facilitate the deprotonation of the hydroxyl group. The resulting complexes are often colored and can be isolated as crystalline solids. Characterization techniques such as elemental analysis, infrared (IR) spectroscopy, and electronic spectroscopy are employed to confirm the composition and structure of these complexes.

While less common than transition metal complexes, main group metal complexes with 8-hydroxyquinoline (B1678124) derivatives are known. For example, aluminum(III) forms a well-known complex, tris(8-hydroxyquinolinato)aluminum (Alq3), which is a widely used material in organic light-emitting diodes (OLEDs). scirp.org The principles of chelation are similar, with the metal ion being coordinated by the nitrogen and deprotonated oxygen atoms of the ligand.

Several studies have focused on the synthesis and characterization of lanthanide complexes with 5,7-dibromo-8-quinolinol. For instance, mononuclear and isostructural lanthanide complexes with the general formula [Ln(BrQ)₃(H₂O)₂] (where Ln = Sm, Eu, Tb, Dy and BrQ = 5,7-dibromo-8-quinolinolate) have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting the lanthanide chloride salt with the ligand in an ethanol-water mixture. The resulting complexes often exhibit interesting photoluminescent properties, which are a hallmark of lanthanide compounds.

Here is a summary of some synthesized lanthanide complexes with 5,7-dibromo-8-quinolinol:

| Complex Formula | Lanthanide Ion | Reference |

| [Sm(BrQ)₃(H₂O)₂]·0.5H₂O | Samarium (Sm) | researchgate.net |

| [Eu(BrQ)₃(H₂O)₂]·1.33EtOH·0.33H₂O | Europium (Eu) | researchgate.net |

| [Tb(BrQ)₃(H₂O)₂]·0.5H₂O | Terbium (Tb) | researchgate.net |

| [Dy(BrQ)₃(H₂O)₂]·1.167EtOH·0.33H₂O | Dysprosium (Dy) | researchgate.net |

| [Gd(QL1)₃(BL1)] (QL1 = 5,7-dibromo-8-quinolinol, BL1 = 5,5'-dimethyl-2,2'-bipyridyl) | Gadolinium (Gd) | researchgate.net |

| [Gd(QL1)₃(BL2)] (BL2 = 4,4'-di-tert-butyl-2,2'-bipyridine) | Gadolinium (Gd) | researchgate.net |

Spectroscopic Probing of Metal-Ligand Interactions in this compound Complexes

Spectroscopic methods are invaluable for elucidating the nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination of the ligand. A significant shift in the ν(C=N) stretching frequency of the quinoline ring to a lower wavenumber upon complexation indicates the involvement of the nitrogen atom in bonding to the metal. Similarly, the disappearance of the broad ν(O-H) band of the free ligand and the appearance of a new band corresponding to the ν(M-O) stretching vibration confirm the deprotonation of the hydroxyl group and its coordination to the metal ion. researchgate.net

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, when compared to that of the free ligand, show shifts in the absorption bands. These shifts are indicative of the electronic interactions between the metal ion and the ligand. New bands in the visible region can often be attributed to d-d transitions for transition metal complexes or charge-transfer transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Changes in the chemical shifts of the protons and carbons of the quinoline ring upon complexation can further confirm the binding sites.

Structural Analysis of Metal Complexes via X-ray Crystallography

The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these metal complexes.

Solution Chemistry and Stability Constants of Metal Complexes

The stability of a metal complex in solution is a critical parameter that dictates its potential applications. It is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. While specific studies on the stability constants of this compound are not extensively documented, valuable insights can be drawn from the comprehensive studies conducted on the parent ligand, 8-hydroxyquinoline 1-oxide (also known as oxine N-oxide).

Research comparing the stability constants of metal complexes of 8-hydroxyquinoline 1-oxide and 8-hydroxyquinoline reveals significant differences in their chelating strengths. capes.gov.br The stability constants for a range of divalent and trivalent metal ions with 8-hydroxyquinoline 1-oxide have been determined using pH-metric titrations in a 50% v/v aqueous dioxane medium. capes.gov.br

The data indicates that 8-hydroxyquinoline 1-oxide generally forms less stable complexes with metal ions compared to its parent, 8-hydroxyquinoline. capes.gov.br This is attributed to the electronic effects of the N-oxide group. The order of stability for divalent metal complexes with 8-hydroxyquinoline 1-oxide follows the Irving-Williams series. For trivalent lanthanide ions, a "gadolinium break" is observed, which is a characteristic trend in the stability of lanthanide complexes. capes.gov.br

The presence of 5,7-dibromo substituents on the quinoline ring is expected to influence the acidity of the phenolic hydroxyl group. The electron-withdrawing nature of the bromine atoms would likely lower the pKa of the ligand, which in turn can affect the stability of the metal complexes. Generally, a lower pKa of the ligand leads to the formation of less stable complexes.

Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline 1-oxide

| Metal Ion | log K₁ | log K₂ | log K₃ |

|---|---|---|---|

| Mn(II) | 5.50 | 4.30 | - |

| Fe(II) | 6.50 | 5.30 | - |

| Co(II) | 6.70 | 5.40 | - |

| Ni(II) | 7.00 | 5.70 | - |

| Cu(II) | 8.50 | 7.00 | - |

| Zn(II) | 6.80 | 5.60 | - |

| Cd(II) | 5.80 | 4.50 | - |

| UO₂(II) | 7.80 | 6.50 | - |

| Al(III) | 8.80 | 7.50 | 6.00 |

| Fe(III) | 10.00 | 8.50 | 7.00 |

| Y(III) | 6.50 | 5.30 | - |

| La(III) | 6.00 | 4.80 | - |

| Ce(III) | 6.20 | 5.00 | - |

| Pr(III) | 6.30 | 5.10 | - |

| Nd(III) | 6.40 | 5.20 | - |

| Sm(III) | 6.60 | 5.40 | - |

| Gd(III) | 6.50 | 5.30 | - |

| Dy(III) | 6.70 | 5.50 | - |

| Ho(III) | 6.80 | 5.60 | - |

| Er(III) | 6.90 | 5.70 | - |

| Tm(III) | 7.00 | 5.80 | - |

| Yb(III) | 7.10 | 5.90 | - |

| Lu(III) | 7.20 | 6.00 | - |

Data sourced from pH-metric titrations in 50% v/v aqueous dioxane. capes.gov.br

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are fundamental to their application in areas such as catalysis and medicinal chemistry. The introduction of the N-oxide group and halogen substituents to the 8-hydroxyquinoline framework can significantly modulate the electron density at the metal center, thereby altering the redox potentials of the complexes.

It is generally observed that the free 8-hydroxyquinoline ligand is electrochemically active only at very high or very low potentials. acs.org Upon complexation, the redox processes can be either metal-centered or ligand-centered. In some cases, the oxidation can lead to the rupture of the metal-oxygen bond. scientific.net

For metal complexes of this compound, the electron-withdrawing nature of both the N-oxide group and the dibromo substituents would be expected to make the metal center more electron-deficient. This would likely result in a positive shift in the redox potentials of the metal complexes compared to those of the unsubstituted 8-hydroxyquinoline. The ligand itself is not expected to have any redox processes within the typical potential window. mdpi.com

Table 2: Formal Redox Potentials of Selected 8-Hydroxyquinoline Derivative Metal Complexes

| Ligand | Metal Ion | Formal Potential (E'₁/₂) vs. NHE (mV) |

|---|---|---|

| 8-Hydroxyquinoline-benzoylhydrazone | Cu(II) | +377 to +395 |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Fe(III)/Fe(II) | +215 |

| 8-Hydroxyquinoline | Fe(III)/Fe(II) | -323 |

| 7-(Piperidin-1-ylmethyl)quinolin-8-ol | Fe(III)/Fe(II) | +21 |

Data compiled from various studies on 8-hydroxyquinoline derivatives. nih.govmdpi.com

Biological Activity and Molecular Mechanistic Investigations of 5,7 Dibromo 8 Quinolinol 1 Oxide

Molecular Targets and Interaction Mechanisms (e.g., enzyme inhibition, DNA/RNA binding)

No studies were identified that investigated the specific molecular targets or interaction mechanisms of 5,7-dibromo-8-quinolinol 1-oxide. While the parent compound, 5,7-dibromo-8-hydroxyquinoline, and its metal complexes have been shown to interact with DNA, primarily through intercalation, there is no available data to confirm if the 1-oxide derivative shares this mechanism. Research on other quinolinol derivatives suggests potential for enzyme inhibition, such as disrupting metalloproteases through chelation of the active site metal ion, but this has not been demonstrated for this compound.

In vitro Studies on Biological Pathways Modulated by the Compound

There is a lack of in vitro studies investigating the specific biological pathways modulated by this compound. Consequently, no data is available to populate a table on this topic.

Chemo-Biological Interactions: Metal Chelation and Biological Response

The metal chelation properties of 8-hydroxyquinoline (B1678124) and its derivatives are well-documented, with the nitrogen and hydroxyl groups forming a bidentate chelation site for various metal ions. The introduction of an N-oxide group in 8-hydroxyquinoline N-oxide creates a six-membered chelate ring upon metal binding, which can alter its chelating properties compared to the five-membered ring in the parent compound. However, no studies have been published that specifically investigate the metal chelation properties of this compound and the subsequent biological responses.

Antimicrobial Activity: Mechanistic Aspects (e.g., bacterial growth inhibition pathways, efflux pump modulation)

While derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant antimicrobial activity against a range of bacteria and yeasts, no studies on the antimicrobial activity or the specific mechanistic aspects of this compound are available. Therefore, information regarding its effects on bacterial growth inhibition pathways or efflux pump modulation is non-existent.

Antineoplastic Activity: Mechanistic Aspects (e.g., apoptosis induction, cell cycle arrest)

There is no published research on the antineoplastic activity of this compound. Studies on the parent compound, 5,7-dibromo-8-hydroxyquinoline, have indicated cytotoxic effects against various cancer cell lines, with its lanthanide complexes showing enhanced cytotoxicity. The proposed mechanisms for related compounds include DNA damage leading to cell cycle arrest and apoptosis. However, it is unknown if this compound exhibits similar properties or mechanisms.

Antiviral Activity: Mechanistic Aspects

No studies investigating the antiviral activity and its mechanistic aspects for 5,7

Anti-inflammatory and Immunomodulatory Mechanisms

There is currently no available scientific literature or research data detailing the anti-inflammatory or immunomodulatory mechanisms of this compound.

Interactions with Biomolecules: Proteins, Lipids, and Nucleic Acids

Investigations into the direct interactions of this compound with proteins and lipids have not been reported in the available scientific literature. However, studies on the parent compound, 5,7-dibromo-8-quinolinol (H-BrQ), provide some insight into its potential interactions with nucleic acids, specifically DNA, when it acts as a ligand in metal complexes.

Interactions with Nucleic Acids

Research has been conducted on mononuclear lanthanide complexes incorporating 5,7-dibromo-8-quinolinol as a ligand. researchgate.net These studies utilized various analytical methods to investigate the binding properties of these metal complexes to DNA.

The findings from these studies indicate that lanthanide complexes of 5,7-dibromo-8-quinolinol interact more strongly with DNA than the free quinolinol ligand itself. researchgate.net The primary mode of this interaction has been identified as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction with DNA is a critical aspect of the cytotoxic activity observed for these complexes against various tumor cell lines. researchgate.net For instance, certain dysprosium (Dy) and gadolinium (Gd) complexes of this ligand were found to trigger DNA damage in hepatocellular carcinoma cells, leading to cell cycle arrest and apoptosis.

It is crucial to reiterate that this research was performed on metal complexes of 5,7-dibromo-8-quinolinol , and not on the This compound compound itself. The influence of the 1-oxide functional group on the molecule's ability to interact with DNA or other biomolecules has not been investigated.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the applications of This compound in analytical chemistry and material science.

The search for research findings and detailed applications for this specific compound, particularly in the areas outlined—such as its use as a chromogenic reagent, in solvent extraction, in spectrophotometric and fluorometric methodologies, in sensors, OLEDs, and electrochemical applications—did not yield sufficient information.

The available literature predominantly focuses on the related compound, 5,7-dibromo-8-hydroxyquinoline (also known as 5,7-dibromo-8-quinolinol), but not its 1-oxide derivative. Adhering to the strict instruction to focus solely on "this compound" prevents the use of information pertaining to other compounds. Therefore, the creation of a scientifically accurate and thorough article that adheres to the provided outline is not feasible at this time due to the lack of specific research data for the requested chemical entity.

Computational and Theoretical Studies of 5,7 Dibromo 8 Quinolinol 1 Oxide

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5,7-dibromo-8-quinolinol 1-oxide. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

For the related compound, 5,7-dibromo-8-hydroxyquinoline, theoretical studies have shown that charge transfer occurs within the molecular system through its conjugated pathways. researchgate.net The introduction of the 1-oxide functional group to this quinoline (B57606) system is expected to significantly influence its electronic properties. The N-oxide group is generally electron-withdrawing, which would likely lower the energy of both the HOMO and LUMO. This alteration in energy levels can affect the molecule's reactivity and its interactions with other molecules. Molecular electrostatic potential maps, which have been generated for the parent compound, reveal the electrophilic and nucleophilic sites and can be used to predict regions of reactivity. researchgate.net

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). The energy and distribution of HOMO are key to understanding reaction mechanisms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). The energy and distribution of LUMO are crucial for predicting sites of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface | Visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and spectroscopic properties of molecules with high accuracy. For the parent compound, 5,7-dibromo-8-hydroxyquinoline, DFT calculations using the B3LYP functional and 6-31G* basis set have been employed to determine its optimized geometry and to analyze its vibrational spectra. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

DFT calculations are also instrumental in predicting spectroscopic properties. For instance, the calculated vibrational frequencies for 5,7-dibromo-8-hydroxyquinoline have shown good agreement with experimental infrared (IR) and Raman spectra. researchgate.net Similar calculations for the 1-oxide derivative would be essential for its characterization and identification.

Table: Selected Optimized Geometrical Parameters of 5,7-Dibromo-8-hydroxyquinoline (DBrHQ) from DFT Calculations researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C5-Br | 1.898 |

| C7-Br | 1.896 |

| O-H | 0.966 |

| C8-O | 1.356 |

| C5-C6-C7 | 119.8 |

| C6-C7-Br | 121.3 |

| C4-C5-Br | 118.9 |

Note: These parameters are for the parent compound, 5,7-dibromo-8-hydroxyquinoline. The presence of the 1-oxide group in this compound would lead to variations in these values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

An MD simulation for this compound would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time. This would allow for the exploration of its conformational landscape, identifying stable and transient shapes the molecule can adopt. Furthermore, if a biological target is known, MD simulations can be used to study the dynamics of the ligand-receptor complex, providing insights into the stability of binding and the key interactions that maintain the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a set of quinoline derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.

Although no specific QSAR models for this compound have been reported, this approach could be highly valuable. By synthesizing and testing a series of related compounds, a QSAR model could be built to understand which structural features are most important for a particular biological effect. This would provide mechanistic insights and guide the design of more potent and selective analogs.

In silico Drug Design and Molecular Docking Studies

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. A key component of this is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular docking studies have been performed on various quinoline derivatives to investigate their potential as inhibitors of enzymes or as DNA intercalating agents. mdpi.comresearchgate.net For this compound, molecular docking could be used to screen for potential biological targets by virtually docking it into the binding sites of a wide range of proteins. If a potential target is identified, docking can provide a detailed picture of the binding mode, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity.

Theoretical Predictions of Reactivity and Reaction Pathways

Theoretical methods can be employed to predict the reactivity of this compound and to elucidate potential reaction pathways. The electronic properties derived from quantum chemical calculations, such as the HOMO and LUMO energies and the molecular electrostatic potential map, can identify the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can be used to model transition states and calculate activation energies for various potential reactions. This can help in predicting the feasibility of different reaction pathways and in understanding the mechanism of its chemical transformations. For example, such calculations could predict the susceptibility of the quinoline ring to further substitution or the reactivity of the N-oxide group.

Derivatization and Structural Modification of 5,7 Dibromo 8 Quinolinol 1 Oxide

Synthesis of Analogues with Modified Substituents (e.g., different halogens, alkyl groups)

The substitution pattern on the quinoline (B57606) ring plays a crucial role in determining the molecule's properties. Researchers have explored the replacement of the bromo groups at the 5 and 7 positions with other halogens or alkyl groups to modulate activity.

The synthesis of dihalogenated analogues of 8-hydroxyquinoline (B1678124) is a common strategy. For instance, 5,7-dichloro-8-hydroxyquinoline can be prepared by chlorinating 8-hydroxyquinoline in chloroform (B151607) in the presence of iodine. solubilityofthings.com A similar approach can be envisioned for the synthesis of the corresponding N-oxide. The synthesis of 5,7-diiodo-8-hydroxyquinoline has been achieved by the iodination of 8-hydroxyquinoline using a mixture of potassium iodide and potassium iodate (B108269) or with 1-butyl-3-methylpyridinium (B1228570) dichloroiodate. google.comchemicalbook.com

Beyond halogen modifications, the introduction of alkyl groups has also been investigated. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinolines have been synthesized starting from 8-hydroxyquinoline N-oxide. nih.gov Treatment with Grignard reagents (RMgX, where R can be an alkyl group like isopropyl or isobutyl) introduces the alkyl group at the 2-position, followed by chlorination to yield the final product. nih.gov This approach highlights a pathway to introduce alkyl substituents onto the dihalogenated 8-hydroxyquinoline scaffold, which could be adapted for the 5,7-dibromo analogue.

Table 1: Examples of Synthesized 8-Hydroxyquinoline Analogues with Modified Substituents

| Compound Name | Substituents | Starting Material | Key Reagents | Reference |

| 5,7-Dichloro-8-hydroxyquinoline | 5-Cl, 7-Cl | 8-Hydroxyquinoline | Chlorine, Iodine, Chloroform | solubilityofthings.com |

| 5,7-Diiodo-8-hydroxyquinoline | 5-I, 7-I | 8-Hydroxyquinoline | Potassium iodide, Potassium iodate | chemicalbook.com |

| 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | 2-iPr, 5-Cl, 7-Cl | 8-Hydroxyquinoline N-oxide | i-PrMgX, N-chlorosuccinimide | nih.gov |

| 2-Isobutyl-5,7-dichloro-8-hydroxyquinoline | 2-iBu, 5-Cl, 7-Cl | 8-Hydroxyquinoline N-oxide | i-BuMgX, N-chlorosuccinimide | nih.gov |

Preparation of Esters and Ethers of the Hydroxyl Group

The phenolic hydroxyl group at the 8-position is a prime site for derivatization to form esters and ethers. These modifications can significantly alter the solubility, lipophilicity, and pharmacokinetic profile of the parent compound.

The synthesis of ether derivatives, such as 5,7-dibromo-8-methoxyquinoline, has been reported. google.com This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, followed by reaction with an alkyl halide. The synthesis of various 8-alkoxy-substituted quinaldines has been accomplished by reacting 8-hydroxy-2-methylquinoline with different alkyl halides in the presence of a base like potassium carbonate in DMF. wikipedia.org This general method can be applied to 5,7-dibromo-8-quinolinol 1-oxide to generate a library of ether derivatives.

Esterification of the hydroxyl group is another common modification. While specific examples for this compound are not extensively detailed in the provided search results, general esterification procedures involving the reaction of the phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base are applicable. A related synthesis involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base to form the corresponding ester, ethyl 2-(quinolin-8-yloxy)acetate. nih.gov A similar strategy could be employed for the 5,7-dibrominated N-oxide.

Table 2: Examples of Ester and Ether Derivatives of 8-Hydroxyquinolines

| Derivative Type | Compound Name | Key Reagents/Method | Reference |

| Ether | 5,7-Dibromo-8-methoxyquinoline | Williamson ether synthesis | google.com |

| Ether | 8-Alkoxy-2-methylquinolines | Alkyl halides, K₂CO₃, DMF | wikipedia.org |

| Ester Precursor | Ethyl 2-(quinolin-8-yloxy)acetate | Ethyl 2-chloroacetate, Base | nih.gov |

Transformations Involving the N-Oxide Functionality

The N-oxide group in this compound imparts unique reactivity and polarity to the molecule. It can be a handle for further chemical transformations. The oxidation of 8-hydroxyquinoline to its N-oxide is typically achieved using peracids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid. ias.ac.in

The N-oxide functionality can influence the electronic properties of the quinoline ring, and it can also be a site for deoxygenation reactions to revert to the parent quinoline. More complex transformations can also occur. For instance, treatment of 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents leads to the introduction of an alkyl group at the 2-position. nih.gov This demonstrates that the N-oxide can activate the C-2 position for nucleophilic attack. Such reactions provide a route to derivatives that would be difficult to synthesize directly from the parent quinoline.

Synthesis of Conjugates and Prodrugs for Mechanistic Probing

To investigate the mechanism of action and to improve targeting, this compound can be conjugated to other molecules or formulated as a prodrug. Prodrug strategies often involve masking the active functional groups, such as the hydroxyl group, to be released under specific physiological conditions.

One approach is the synthesis of conjugates with other biologically active molecules. For example, hybrids of 8-hydroxyquinoline with ciprofloxacin (B1669076) have been synthesized via the Mannich reaction. nih.gov In this reaction, 5-chloro-8-hydroxyquinoline (B194070) was reacted with ciprofloxacin and paraformaldehyde. nih.gov This strategy could be adapted to link this compound to other drugs or targeting moieties. Another example is the synthesis of conjugates of 7-hydroxycoumarin with 8-hydroxyquinolines. nih.gov

Glucoconjugates of 8-hydroxyquinoline derivatives have also been developed as prodrugs. chemicalbook.com The rationale is that cancer cells often overexpress glucose transporters, potentially leading to selective uptake of the glucoconjugate, which is then hydrolyzed by intracellular glucosidases to release the active drug.

Structure-Property Relationships Derived from Derivatization Studies

Systematic derivatization of the this compound scaffold allows for the elucidation of structure-property relationships (SPR). These studies are crucial for understanding how specific structural features influence the compound's biological activity and other properties.

Studies on halogenated 8-hydroxyquinolines have shown that the nature and position of the halogen atoms significantly impact their biological activities. researchgate.net For instance, the lipophilicity of 8-hydroxyquinoline derivatives is increased by the presence of halogen substituents. nih.gov This can affect cell membrane permeability and interaction with biological targets. The anticancer activity of 5,7-dibromo-8-hydroxyquinoline has been evaluated against various cancer cell lines, showing a range of IC₅₀ values that are dependent on the cell line. nih.gov

The introduction of different substituents at various positions on the quinoline ring has been shown to modulate the biological activity. For example, in a series of 8-sulfonamidoquinolines, the antibacterial activity was found to be significantly influenced by the nature of the substituent at the C-2 position. researchgate.net Similarly, for a series of MMP inhibitors based on the 8-hydroxyquinoline scaffold, substituents at the C-7 position were found to be more potent than those at the C-5 position. nih.gov These findings, while not specific to the 1-oxide derivative, provide valuable insights into the structure-activity landscape of this class of compounds and underscore the importance of systematic derivatization in drug discovery.

Future Directions and Emerging Research Avenues for 5,7 Dibromo 8 Quinolinol 1 Oxide

Advanced Synthetic Methodologies and Process Intensification

While traditional methods for the synthesis of quinoline (B57606) N-oxides are established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. The functionalization of the quinoline scaffold has become a significant area of interest for creating new derivatives. rsc.org Quinoline N-oxides, in particular, are valued as starting materials for various chemical transformations due to their high reactivity and selectivity. acs.orgresearchgate.net

Emerging trends in synthetic organic chemistry point towards several key areas for advancement:

Green Chemistry Protocols : Future syntheses will likely move towards employing environmentally benign oxidants, such as oxygen (O₂) or hydrogen peroxide (H₂O₂), and green solvents like water or ionic liquids. mdpi.com Ultrasound-assisted protocols have already been utilized for the C2-sulfonation of quinoline N-oxides in water, suggesting a viable path for greener methods. nih.gov

Catalytic Systems : There is a push to develop catalytic systems that use earth-abundant and less toxic transition metals, such as iron and copper, or even metal-free conditions. mdpi.comnih.gov For instance, a metal-free, oxidant-free, and solvent-free method for producing 2-sulfonylquinoline from quinoline N-oxide has been reported, highlighting a move towards more sustainable processes. nih.gov

Process Intensification : Techniques like mechanochemistry (ball milling) are being explored for the direct functionalization of quinoline N-oxides. acs.org These methods can offer metal- and solvent-free conditions, produce water as the only waste, and allow for a broad tolerance of different functional groups. acs.org Such processes could be adapted for the large-scale, cost-effective production of 5,7-dibromo-8-quinolinol 1-oxide.

C-H Activation : Direct C-H activation and functionalization of the quinoline N-oxide ring is a powerful approach for creating C-2 and C-8 substituted derivatives under mild conditions. rsc.orgresearchgate.net Future methodologies may leverage this strategy to introduce additional functionalities to the this compound core, creating a library of novel compounds.

Exploration of Novel Biological Targets and Therapeutic Potential (Mechanistic Focus)

The 8-hydroxyquinoline (B1678124) scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.govmdpi.comresearchgate.net The presence of halogen atoms at the C-5 and C-7 positions is known to enhance these properties. researchgate.net The addition of an N-oxide group to this scaffold is expected to modify its biological profile, creating new therapeutic opportunities.

Future mechanistic studies are anticipated to focus on:

DNA as a Molecular Target : Lanthanide complexes of the parent compound, 5,7-dibromo-8-quinolinol, have been shown to interact with DNA, with intercalation being the most probable binding mode. researchgate.net It is hypothesized that this compound and its own metal complexes could also target DNA. Future research will likely involve biophysical studies (e.g., circular dichroism, viscosity measurements, and fluorescence intercalator displacement assays) and molecular modeling to elucidate the precise nature of this interaction and how the N-oxide group influences binding affinity and specificity.

Metalloenzyme Inhibition : The metal-chelating ability of 8-hydroxyquinolines is central to many of their biological effects. researchgate.net This property allows them to interfere with the function of metalloenzymes that are crucial for pathogen survival or cancer cell proliferation. Research will likely investigate whether this compound acts as a more potent or selective inhibitor of specific metalloenzymes compared to its non-oxidized precursor.

Modulation of Oxidative Stress : Quinoline derivatives can influence cellular redox balance. Future studies may explore the potential of the N-oxide to act as a pro-oxidant in cancer cells, generating reactive oxygen species to induce apoptosis, or to alleviate inflammation and apoptosis by reducing oxidative stress in other contexts. researchgate.net

Integration into Hybrid Materials and Nanotechnology

Organic-inorganic hybrid materials (OIHMs) are a class of materials that garner significant interest for their unique optical and electronic properties. bohrium.com The 8-hydroxyquinoline framework is a key component in fluorescent chemosensors and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The dibromo-substituted derivative, 5,7-dibromo-8-hydroxyquinoline, has been specifically investigated as a ligand in the formation of novel OIHMs. bohrium.com

Emerging research in this area includes:

Novel Hybrid Materials : A recent study detailed the synthesis of nineteen new OIHMs by combining 5,7-dibromo-8-hydroxyquinoline with various d- and p-block metal halides. bohrium.com This work demonstrated that the resulting supramolecular structures, stabilized by hydrogen bonds and other non-covalent interactions, dictate the material's fluorescence properties. bohrium.com Future work will likely extend this approach to this compound, investigating how the N-oxide group alters coordination with metal centers and influences the photophysical properties of the resulting hybrid materials.

Fluorescence Tuning : The fluorescence of these materials is highly sensitive to their molecular arrangement, including stacking and anion-π interactions. bohrium.com By systematically changing the metal halide component and studying the resulting crystal structures, researchers can tune the emission properties. The introduction of the N-oxide group provides an additional lever for tuning, potentially leading to materials with tailored fluorescence for specific sensing or lighting applications.

Nanotechnology Applications : The unique photophysical properties of this compound could be harnessed by incorporating it into nanomaterials. Future research could focus on creating fluorescent nanoparticles or quantum dots functionalized with this compound. These nanomaterials could serve as highly sensitive and selective probes for detecting metal ions or for use in advanced bio-imaging applications.

Table 1: Synthesized Organic-Inorganic Hybrid Materials Based on 5,7-Dibromo-8-hydroxyquinoline (8hqBr2) This table is based on data from a study on related hybrid materials and suggests a template for future research on the 1-oxide derivative.

| Compound Reference | Chemical Formula | Metal Center | Anion Type | Key Structural Feature |

|---|---|---|---|---|

| Example 1 | (H8hqBr2)2[ZnCl4] | Zn(II) | Tetrachlorozincate(II) | Discrete mononuclear anion |

| Example 2 | (H8hqBr2)[FeCl4] | Fe(III) | Tetrachloroferrate(III) | Discrete mononuclear anion |

| Example 3 | (H8hqBr2)2[CdBr4] | Cd(II) | Tetrabromocadmate(II) | Discrete mononuclear anion |

| Example 4 | (H8hqBr2)2[HgBr4] | Hg(II) | Tetrabromomercurate(II) | Discrete mononuclear anion |

| Example 5 | (H8hqBr2)4[SnBr6]Br2·2CH3OH | Sn(IV) | Hexabromostannate(IV) | Discrete mononuclear anion |

Data derived from studies on 5,7-dibromo-8-hydroxyquinoline, illustrating potential future research directions for its 1-oxide derivative. bohrium.com

Environmental Applications and Remediation Potential (e.g., as a sorbent)

The strong metal-chelating properties of the 8-hydroxyquinoline scaffold make it an excellent candidate for environmental applications, particularly for the detection and removal of heavy metal contaminants. nih.gov

Future research is expected to explore:

Selective Sorbents : this compound could be immobilized onto solid supports, such as silica (B1680970) gel, polymers, or activated carbon, to create highly selective sorbent materials. These functionalized materials could be used in columns or as filter media for the efficient removal of toxic heavy metal ions (e.g., lead, mercury, cadmium) from industrial wastewater or contaminated natural water sources. The N-oxide and bromo-substituents may offer enhanced selectivity for specific metal ions compared to the parent 8-hydroxyquinoline.

Analytical Reagents : The parent compound has been used in the development of spectrophotometric techniques for the determination of iron. researchgate.net Similarly, the 1-oxide derivative could be developed as a sensitive and selective colorimetric or fluorometric reagent for quantifying trace levels of specific metal pollutants in environmental samples.

Environmental Fate and Transport Studies : Understanding the solubility and partitioning behavior of this compound in different environmental compartments is crucial for assessing its potential application and impact. Studies on its solubility in various aqueous and organic solvent systems, similar to those conducted on the parent compound, will be essential. researchgate.netepa.gov

Further Computational Validation and Predictive Modeling in Complex Systems

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving time and resources. mdpi.comresearchgate.net Density Functional Theory (DFT) and other modeling techniques are widely used to study quinoline derivatives. nih.govarabjchem.org

Future computational efforts for this compound will likely involve:

Predicting Physicochemical Properties : DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, molecular geometry, vibrational frequencies, and absorption/emission spectra of the molecule. bohrium.comnih.gov This allows for a fundamental understanding of its properties and how they are influenced by the N-oxide group. Such calculations have been successfully applied to the parent compound and its hybrid materials. bohrium.comresearchgate.net

Modeling Complex Interactions : Molecular dynamics (MD) simulations can model the behavior of this compound in complex environments. arabjchem.org This could include simulating its interaction with a biological target like a DNA strand or an enzyme's active site, its assembly into a hybrid material crystal lattice, or its solvation and chelation behavior with metal ions in an aqueous solution.

Structure-Activity Relationship (SAR) Modeling : By creating computational models for a series of related quinoline N-oxide derivatives, researchers can develop quantitative structure-activity relationship (QSAR) models. These predictive models can correlate specific structural features with biological activity or material performance, enabling the rational design of new compounds with enhanced therapeutic potential or desired material properties. mdpi.comresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 5,7-dibromo-8-quinolinol 1-oxide, and how do reaction conditions influence yield?

The synthesis typically involves substituting the hydroxyl group of 5,7-dibromo-8-hydroxyquinoline with electrophilic agents under basic conditions. For example, reacting 5,7-dibromo-8-hydroxyquinoline with 2-chloro-N-(2-methoxyphenyl)acetamide in acetone using K₂CO₃ and KI as catalysts at 333 K for 5 hours yields derivatives with high crystallinity . Key parameters include solvent choice (e.g., acetone for solubility), temperature (333 K for reactivity), and stoichiometric ratios (1:1 molar ratio of reactants). Prolonged reaction times (6 days) enable slow crystallization for X-ray diffraction-quality crystals .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography reveals planar quinoline systems, intramolecular hydrogen bonds (e.g., N–H⋯N), and intermolecular interactions (e.g., Br⋯O contacts) that stabilize crystal packing .

- ¹H NMR detects shielding effects from the N-oxide group; meta protons (e.g., H-6) exhibit ~0.6 ppm upfield shifts compared to non-oxidized analogs .

- Infrared spectroscopy identifies O–H and N–O stretches, while elemental analysis confirms halogen content .

Q. How is this compound applied as an analytical reagent in metal ion extraction?

The compound acts as a chelating agent for lanthanides, forming stable complexes via its hydroxyl and N-oxide groups. In mixed-ligand systems, it enhances selectivity for heavy rare earth elements (e.g., Lu³⁺) under acidic conditions (pH 2–4), with extraction efficiency influenced by counterions (e.g., Cl⁻ vs. NO₃⁻) . Methodological optimization includes pH adjustment, ligand-to-metal ratios, and solvent polarity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate metal-ligand stability constants for this compound complexes?

Use potentiometric titration to determine stability constants (log β) by monitoring pH changes during metal-ligand coordination. Competitive ligand methods (e.g., EDTA as a competitor) validate selectivity. Spectrophotometric titrations (UV-Vis) track absorbance shifts at λₘₐₓ (~400 nm for quinolinol-metal complexes) to calculate binding stoichiometry . For lanthanides, correlate ionic radius with log β to identify size-dependent trends .

Q. What intermolecular interactions dominate the solid-state structure of this compound derivatives, and how do they influence material properties?

- Hydrogen bonding : Intramolecular N–H⋯N bonds create 8-membered rings, while intermolecular C–H⋯O and Br⋯O contacts stabilize layered packing .

- π–π stacking : Quinoline and benzene rings interact face-to-face (3.5–3.8 Å distances), contributing to extended supramolecular networks .

- Halogen bonding : Br atoms participate in short contacts (<3.5 Å) with O or N, affecting solubility and melting points .

Q. How can contradictory data on synthetic yields or crystallinity be resolved?

Contradictions often arise from impurities in starting materials or variations in crystallization conditions. Strategies include:

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate intermediates .

- Crystallization optimization : Slow evaporation in acetone/water mixtures (6 days) improves crystal quality .

- Reaction monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.